molecular formula C4H10N2O B121230 N-nitrosodiethylamine CAS No. 55-18-5

N-nitrosodiethylamine

Cat. No.: B121230
CAS No.: 55-18-5
M. Wt: 102.14 g/mol
InChI Key: WBNQDOYYEUMPFS-UHFFFAOYSA-N
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Description

N-nitrosodiethylamine is an organic compound with the chemical formula C₄H₁₀N₂O. It is a member of the nitrosamines, a class of compounds known for their carcinogenic properties. This compound is a light-sensitive, volatile, clear yellow oil that is soluble in water, lipids, and other organic solvents. It has an amine or aromatic odor and is used as a gasoline and lubricant additive, antioxidant, and stabilizer for industrial materials .

Mechanism of Action

Target of Action

N-Nitrosodiethylamine (NDEA) is a potent carcinogen that primarily targets the liver . It is associated with changes in DNA repair and replication-related enzymes . NDEA is also known to affect DNA integrity, likely through a process called alkylation .

Mode of Action

NDEA interacts with its targets, primarily the liver cells, by inducing a wide array of oncogenic mutations . This interaction leads to significant changes in the cellular environment, triggering the development of tumors. The biotransformation of NDEA is initiated through a cytochrome P450-dependent α-hydroxylation .

Biochemical Pathways

NDEA affects various biochemical pathways. It perturbs amino acid biosynthesis, including arginine . It also impacts DNA damage repair and mitochondrial genome maintenance . The formation of NDEA in the environment is one of the ways nitrogen compounds transform, leading to the creation of toxic substances exhibiting carcinogenic, mutagenic, and teratogenic properties .

Pharmacokinetics

It is known that ndea is a volatile compound that can be absorbed by the body through ingestion, inhalation, or skin contact . Once in the body, it is metabolized by the liver and excreted through urine .

Result of Action

The primary result of NDEA’s action is the induction of liver tumorigenesis . It is carcinogenic and mutagenic, affecting DNA integrity and leading to a variety of mutations . This can result in the development of hepatocellular carcinoma, a type of liver cancer .

Action Environment

The action of NDEA can be influenced by various environmental factors. It is found in various sources, including water, tobacco smoke, cured foods, fried foods, and many alcoholic beverages . The presence of nitrogen-containing compounds, precursors of nitrosamines, in the environment can lead to the formation of NDEA . Furthermore, the presence of NDEA in medicines has led to regulatory actions, including market recalls .

Biochemical Analysis

Biochemical Properties

NDEA interacts with various biomolecules in the body. It affects DNA integrity, probably by alkylation . This interaction with DNA is crucial in its role in biochemical reactions. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .

Cellular Effects

NDEA has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, NDEA has been found to perturb amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

Molecular Mechanism

The mechanism of action of NDEA involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of NDEA includes five processes: nucleophilic substitution, aminyl radical generation, oxidation of radical by O2, N-nitroso-compound cation formation, and release of NDEA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of NDEA can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, hydropic degeneration, necrosis, and apoptosis were acutely induced at eight weeks and onwards in a study .

Dosage Effects in Animal Models

The effects of NDEA vary with different dosages in animal models. For example, a study showed that a dose of 1 ppm of NDEA in the drinking water will cause about 25% of rats to develop a liver neoplasm . Toxic or adverse effects have also been observed at high doses.

Metabolic Pathways

NDEA is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .

Transport and Distribution

NDEA is transported and distributed within cells and tissues. It is soluble in water, lipids, and other organic solvents, which allows it to be widely spread in aquatic environments .

Chemical Reactions Analysis

N-nitrosodiethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .

Comparison with Similar Compounds

N-nitrosodiethylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiisopropylamine. These compounds share similar chemical structures and carcinogenic properties. this compound is unique in its specific applications and the particular pathways it affects. For example, while N-nitrosodimethylamine is also used in research to induce liver tumors, this compound has been found to perturb amino acid biosynthesis and DNA damage repair in yeast . Other similar compounds include N-nitrosodibutylamine and N-nitrosodiisopropylamine .

Properties

IUPAC Name

N,N-diethylnitrous amide
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InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3
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InChI Key

WBNQDOYYEUMPFS-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)N=O
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Molecular Formula

C4H10N2O
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DSSTOX Substance ID

DTXSID2021028
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Molecular Weight

102.14 g/mol
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Physical Description

N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid.
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F
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Flash Point

145 °F (NTP, 1992), 145 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids
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Density

0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422
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Vapor Pressure

5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg
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Mechanism of Action

... It is shown that the two nitrosamines N-nitrosodiethylamine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bind to nicotinic cholinergic receptors in hamster lung. Binding of the nitrosamines as well as nicotine to this receptor stimulates proliferation of human lung carcinoid cells in vitro. These data suggest chronic stimulation of nicotinic receptors by nicotine and nitrosamines in smokers as one of the molecular events responsible for stimulation of neuroendocrine cell proliferation and ultimately the development of lung tumors with neuroendocrine differentiation. ...
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Color/Form

Yellow oil, Slightly yellow liquid

CAS No.

55-18-5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-nitrosodiethylamine
Reactant of Route 2
N-nitrosodiethylamine
Reactant of Route 3
N-nitrosodiethylamine
Reactant of Route 4
Reactant of Route 4
N-nitrosodiethylamine
Reactant of Route 5
N-nitrosodiethylamine
Reactant of Route 6
N-nitrosodiethylamine

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